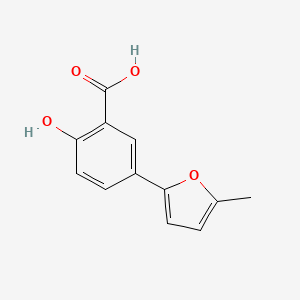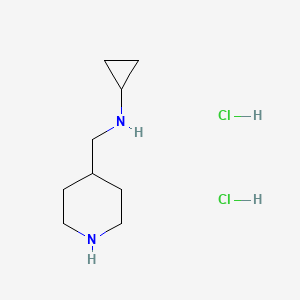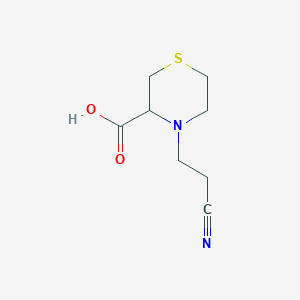
4-(2-Cyanoethyl)thiomorpholine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Cyanoethyl)thiomorpholine-3-carboxylic acid is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyanoethyl)thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine with acrylonitrile under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, where the nitrogen atom of thiomorpholine attacks the electrophilic carbon of acrylonitrile, forming the cyanoethyl group. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Cyanoethyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The cyano group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Cyanoethyl)thiomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur and nitrogen atoms.
Biology: The compound can be used to study the effects of sulfur-containing heterocycles on biological systems.
Industry: Used in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-(2-Cyanoethyl)thiomorpholine-3-carboxylic acid involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the thiomorpholine ring can participate in nucleophilic reactions. These interactions can lead to the formation of stable complexes with proteins or other biomolecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Thiomorpholine-3-carboxylic acid: Lacks the cyanoethyl group but shares the thiomorpholine ring structure.
4-(2-Aminoethyl)thiomorpholine-3-carboxylic acid: Contains an aminoethyl group instead of a cyanoethyl group.
Uniqueness
4-(2-Cyanoethyl)thiomorpholine-3-carboxylic acid is unique due to the presence of the cyanoethyl group, which imparts distinct reactivity and potential applications compared to similar compounds. The cyano group can undergo various transformations, making this compound a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H12N2O2S |
|---|---|
Peso molecular |
200.26 g/mol |
Nombre IUPAC |
4-(2-cyanoethyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2S/c9-2-1-3-10-4-5-13-6-7(10)8(11)12/h7H,1,3-6H2,(H,11,12) |
Clave InChI |
QDEQTSKIRMNQPQ-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC(N1CCC#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid, 2-[4-[[4-(6-methoxy-3-pyridinyl)-5-[4-(trifluoromethoxy)phenyl]-2-thiazolyl]methoxy]-2-methylphenoxy]-](/img/structure/B12856226.png)
![1-[5-Chloro-8-(pyridin-3-ylamino)isoquinolin-3-yl]-3-ethylurea](/img/structure/B12856230.png)

![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B12856247.png)
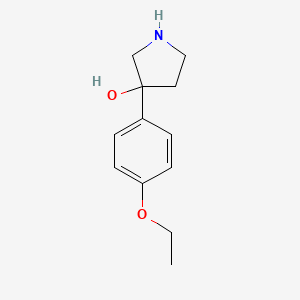
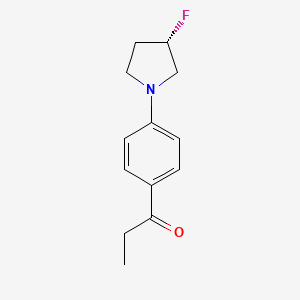
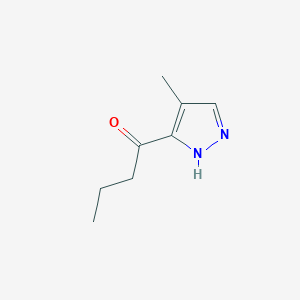

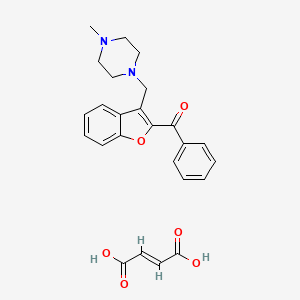
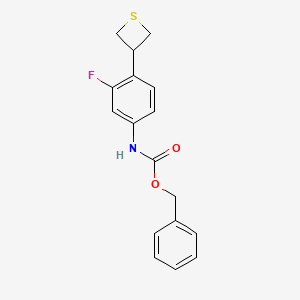
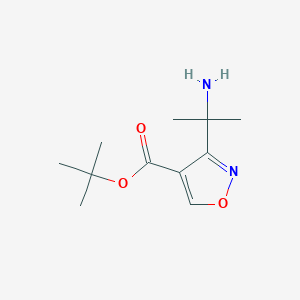
![[4-(1,2,3,4-Tetrahydroisoquinolin-1-YL)phenyl]methanol](/img/structure/B12856271.png)
